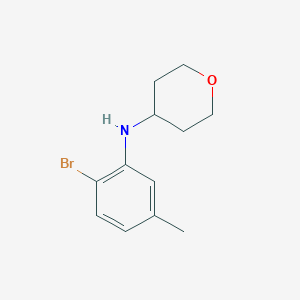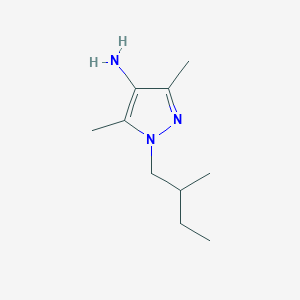![molecular formula C7H10ClNO B13309180 7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride CAS No. 861406-07-7](/img/structure/B13309180.png)
7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride is a bridged heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is a derivative of 7-azabicyclo[2.2.1]heptane, which is known for its presence in various biologically active molecules, including the potent acetylcholine nicotinic receptor agonist, epibatidine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-azabicyclo[2.2.1]heptane-7-carbonyl chloride typically involves multiple steps. One common method starts with cyclohex-3-enecarboxylic acid, which undergoes a Curtius reaction followed by stereoselective bromination. The resulting intermediate is then subjected to intramolecular cyclization using sodium hydride (NaH) to form the desired bicyclic structure .
Industrial Production Methods
the general approach involves optimizing the synthetic route for higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of each step .
化学反応の分析
Types of Reactions
7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The bicyclic structure can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Oxidation: Reagents like m-chloroperoxybenzoic acid (MCPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation with MCPBA can produce an epoxide .
科学的研究の応用
7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride has several scientific research applications:
作用機序
The mechanism of action of 7-azabicyclo[2.2.1]heptane-7-carbonyl chloride is primarily related to its ability to interact with biological targets such as nicotinic acetylcholine receptors. The compound’s bicyclic structure allows it to fit into the receptor’s binding site, mimicking the action of natural neurotransmitters and modulating receptor activity .
類似化合物との比較
Similar Compounds
Epibatidine: A potent nicotinic acetylcholine receptor agonist with a similar bicyclic structure.
Nicotine: Another nicotinic receptor agonist, though less potent than epibatidine.
7-Oxabicyclo[2.2.1]heptane: A structurally related compound used in different chemical and biological studies.
Uniqueness
7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. Its structural similarity to biologically active molecules like epibatidine makes it a valuable compound for research in medicinal chemistry and pharmacology .
特性
CAS番号 |
861406-07-7 |
|---|---|
分子式 |
C7H10ClNO |
分子量 |
159.61 g/mol |
IUPAC名 |
7-azabicyclo[2.2.1]heptane-7-carbonyl chloride |
InChI |
InChI=1S/C7H10ClNO/c8-7(10)9-5-1-2-6(9)4-3-5/h5-6H,1-4H2 |
InChIキー |
HWCHBLKQZPTVFW-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1N2C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


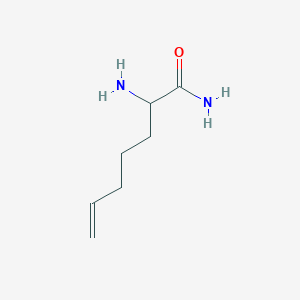
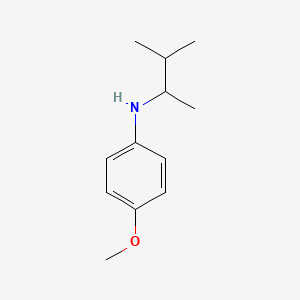
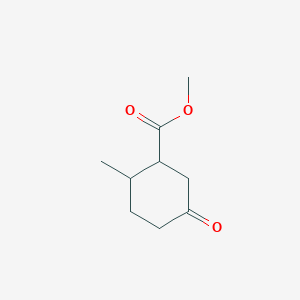
![[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol](/img/structure/B13309115.png)

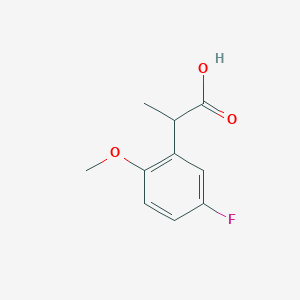
![2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B13309118.png)
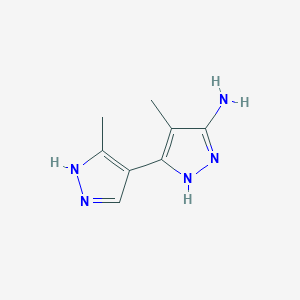
![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13309124.png)

